molecular formula C14H26N2O3 B2671304 (R)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate CAS No. 1286208-01-2

(R)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate

Cat. No.: B2671304
CAS No.: 1286208-01-2
M. Wt: 270.373
InChI Key: DNFOKHIIJKALAW-LLVKDONJSA-N
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Description

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their biological activity and potential therapeutic applications.

Scientific Research Applications

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate has various scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.

    Biological Studies: The compound may be used in studies to understand its biological activity and interactions with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl isobutyrate.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.

    Amidation: The isobutyramide group is introduced through an amidation reaction, where the piperidine derivative reacts with isobutyric acid or its derivatives.

    Protection and Deprotection: Protecting groups like tert-butyl are used to protect functional groups during the synthesis and are later removed.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity.

    Other Piperidine Derivatives: Compounds such as piperidine-1-carboxylate derivatives with different substituents.

Uniqueness

®-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methylpropanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOKHIIJKALAW-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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